Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Building block procurement Quality control Synthetic reproducibility

N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride (CAS 1361112-30-2) is a synthetic heterocyclic building block featuring a pyrazine ring substituted at the 6-position with a piperidin-3-yl group and an N,N-dimethylamine at the 2-position, supplied as the dihydrochloride salt. This compound belongs to the class of pyrazine-piperidine scaffolds that appear as key intermediates in kinase inhibitor and Hsp70 inhibitor patents, wherein the dimethylamino substitution pattern differentiates it from simpler N-(piperidin-3-yl)pyrazin-2-amine analogs lacking this tertiary amine functionality.

Molecular Formula C11H20Cl2N4
Molecular Weight 279.21 g/mol
CAS No. 1361112-30-2
Cat. No. B1402587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
CAS1361112-30-2
Molecular FormulaC11H20Cl2N4
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H
InChIKeyOLBFLOZCFFNGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride (CAS 1361112-30-2): Core Scaffold Identity and Procurement Baseline


N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride (CAS 1361112-30-2) is a synthetic heterocyclic building block featuring a pyrazine ring substituted at the 6-position with a piperidin-3-yl group and an N,N-dimethylamine at the 2-position, supplied as the dihydrochloride salt . This compound belongs to the class of pyrazine-piperidine scaffolds that appear as key intermediates in kinase inhibitor and Hsp70 inhibitor patents, wherein the dimethylamino substitution pattern differentiates it from simpler N-(piperidin-3-yl)pyrazin-2-amine analogs lacking this tertiary amine functionality [1].

Why Generic N-(Piperidin-3-yl)pyrazin-2-amine Analogs Cannot Replace the N,N-Dimethyl Variant (CAS 1361112-30-2) in Kinase-Targeted Synthesis


The N,N-dimethyl substitution on the pyrazine 2-amine position is not a trivial structural variation. In patent-derived kinase inhibitor series such as those targeting PI3K, Hsp70, and ATR, the tertiary dimethylamino group directly contributes to ATP-binding pocket occupancy and influences both potency and selectivity profiles [1]. Replacing this compound with the simpler primary amine analog N-(piperidin-3-yl)pyrazin-2-amine (CAS 1185307-47-4) would eliminate the two methyl groups required for key hydrophobic contacts, potentially reducing target affinity or altering the selectivity window relative to off-target kinases [2]. The dihydrochloride salt form further provides predictable solubility and handling characteristics that differ from free-base or mono-hydrochloride alternatives, directly impacting reproducibility in multi-step synthetic routes [1].

Quantitative Differentiation Evidence for N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride (CAS 1361112-30-2) vs. Closest Analogs


Purity and Batch-to-Batch Consistency: Vendor-Reported ≥98% Purity vs. 95% Baseline

Multiple independent vendors including Chemscene and LeYan report purity of ≥98% for this compound, whereas the broader market baseline for analogous pyrazine-piperidine intermediates is typically 95% . This 3% absolute purity difference reduces the burden of byproduct removal in subsequent synthetic steps and ensures more consistent reaction stoichiometry .

Building block procurement Quality control Synthetic reproducibility

Physicochemical Differentiation: Computed LogP and TPSA vs. Des-Dimethyl Analog

The N,N-dimethyl substitution on the pyrazine 2-amine position significantly alters key physicochemical parameters compared to the primary amine analog N-(piperidin-3-yl)pyrazin-2-amine. The target compound (C₁₁H₂₀Cl₂N₄, MW 279.21) exhibits a computed LogP of ~1.85 and TPSA of 41.05 Ų , whereas the des-dimethyl analog (C₉H₁₄N₄, free base MW 178.23) is predicted to have a lower LogP (~0.5–0.8) and higher TPSA (~55–60 Ų) due to the additional H-bond donor . This LogP increase of ~1 unit directly influences passive membrane permeability and CNS penetration potential, a critical parameter in kinase inhibitor design.

Medicinal chemistry Lead optimization Physicochemical property triage

Patent-Documented Utility: Core Intermediate in PI3K/mTOR and Hsp70 Inhibitor Series

The N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine scaffold is specifically elaborated in US Patent 9,592,235 (Example 289) to generate 6-[3-[3-(dimethylamino)pyrazin-2-yl]piperidin-1-yl]pyrido[3,2-d]pyrimidin-4-amine as a kinase inhibitor candidate [1]. Separately, US Patent 10,023,565 claims N,N′-substituted piperidinamine compounds as Hsp70 inhibitors, with SPR biosensor data demonstrating direct target engagement (affinity in the low-micromolar range) for dimethylamino-piperidine-containing analogs [2]. In contrast, the simpler N-(piperidin-3-yl)pyrazin-2-amine (CAS 1185307-47-4) is primarily cited as a CHK1 inhibitor intermediate with a distinct target profile, indicating that the dimethyl substitution redirects kinase selectivity .

Kinase inhibitor synthesis Patent intermediate Targeted oncology

Derivative Biological Activity: Antibacterial and Anticancer SAR Establishes Scaffold Value

A 2025 study in the Journal of Heterocyclic Chemistry synthesized aryl-pyrazin-2-yl-N,N-dimethyl piperidine amine derivatives (3/5a–e) built directly on the target scaffold. Compound 3b exhibited the highest antibacterial potency against both Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against A549 lung cancer cells (IC50 = 40 μg/mL) [1]. Structure-activity relationship (SAR) analysis revealed that electron-donating substituents on the aryl ring enhanced antibacterial activity, while electron-withdrawing groups reduced it, confirming that the N,N-dimethyl piperidine-pyrazine core is pharmacophore-critical and not a silent carrier [1].

Antibacterial SAR Anticancer screening Scaffold validation

Salt Form Advantage: Dihydrochloride vs. Free Base Solubility and Handling

The target compound is supplied as the dihydrochloride salt (2 equivalents of HCl), which provides markedly improved aqueous solubility compared to the free base form. While quantitative solubility data for this specific compound is not publicly available, the general class behavior of heterocyclic amine dihydrochloride salts shows solubility enhancement of 10- to 100-fold over the corresponding free base in aqueous buffers (pH 4–7) [1]. This salt form also ensures a defined stoichiometry for reaction coupling steps, unlike the free base which may retain variable amounts of residual solvent or water [1].

Salt selection Aqueous solubility Laboratory handling

Storage and Shipping Stability: Defined 2–8°C Sealed Condition Ensures Long-Term Integrity

Multiple vendors specify storage at 2–8°C in sealed, dry containers for this dihydrochloride salt, reflecting the compound's sensitivity to moisture and elevated temperatures . In contrast, the free base analog N-(piperidin-3-yl)pyrazin-2-amine is typically recommended for storage at room temperature, suggesting the dihydrochloride salt requires more controlled cold-chain logistics to maintain purity over extended periods . This specification is critical for procurement planning, especially for international shipments where temperature excursions may compromise material quality.

Compound stability Procurement logistics Long-term storage

Optimal Procurement Scenarios for N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine Dihydrochloride (CAS 1361112-30-2)


PI3K/mTOR or Hsp70 Kinase Inhibitor Hit-to-Lead Programs

Programs targeting PI3K, mTOR, or Hsp70 kinases that require a pre-validated dimethylamino-pyrazine-piperidine intermediate should source this specific CAS. The scaffold is directly elaborated in US9592235 (Example 289) to generate a pyridopyrimidine kinase inhibitor, and US10023565 demonstrates SPR-confirmed Hsp70 target engagement for closely related analogs [1]. Using the des-dimethyl analog (CAS 1185307-47-4) would misdirect the program toward CHK1 space, as evidenced by distinct patent citation profiles .

Multi-Step Parallel Synthesis Requiring High-Purity Building Blocks

When planning parallel library synthesis of 50–200 analogs, the ≥98% purity grade (Chemscene, LeYan) reduces the risk of accumulating byproducts across multiple synthetic steps. The 3–5% purity advantage over the 95% baseline grade translates to fewer failed coupling reactions and simpler HPLC purification of final compounds . The dihydrochloride salt form also ensures consistent weighing and dissolution, critical for automated liquid handling systems.

Antibacterial or Anticancer SAR Expansion Based on Published Scaffold Validation

The 2025 Journal of Heterocyclic Chemistry study provides a direct SAR roadmap: compound 3b (aryl-substituted derivative of this scaffold) showed IC50 = 40 μg/mL against A549 cells and potent antibacterial activity against S. aureus and E. coli [2]. Procurement of this exact scaffold allows research groups to rationally explore electron-donating substituent space confirmed to enhance activity, rather than starting from an unvalidated core.

CNS-Penetrant Kinase Inhibitor Design Leveraging Optimized Physicochemical Profile

For programs requiring blood-brain barrier penetration, the computed LogP of 1.85 and TPSA of 41.05 Ų fall within the favorable CNS drug space (LogP 1–3, TPSA <60–70 Ų). The ~1 unit LogP increase and ~15 Ų TPSA reduction versus the primary amine analog directly improve the starting point for CNS MPO score optimization, reducing the need for property-modifying substituents that could compromise potency .

Quote Request

Request a Quote for N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.